molecular formula C13H17FN2O B290219 N-(1-azepanyl)-2-fluorobenzamide

N-(1-azepanyl)-2-fluorobenzamide

Cat. No. B290219
M. Wt: 236.28 g/mol
InChI Key: HCEUPXHUECCPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-azepanyl)-2-fluorobenzamide, also known as AZB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. AZB is a fluorinated benzamide that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-(1-azepanyl)-2-fluorobenzamide involves its binding to the active site of enzymes, leading to inhibition of their activity. The fluorine atom in N-(1-azepanyl)-2-fluorobenzamide has been found to play a crucial role in its inhibitory activity, as it enhances the binding affinity of N-(1-azepanyl)-2-fluorobenzamide to the enzyme active site. The azepane moiety in N-(1-azepanyl)-2-fluorobenzamide also contributes to its inhibitory activity by providing additional interactions with the enzyme active site.
Biochemical and Physiological Effects:
N-(1-azepanyl)-2-fluorobenzamide has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-glaucoma effects. N-(1-azepanyl)-2-fluorobenzamide has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a potential anti-cancer agent. N-(1-azepanyl)-2-fluorobenzamide has also been found to exhibit anti-inflammatory effects by inhibiting the activity of HDACs, which are involved in the regulation of inflammatory genes. Additionally, N-(1-azepanyl)-2-fluorobenzamide has been found to exhibit anti-glaucoma effects by inhibiting the activity of CAs, which are involved in the regulation of intraocular pressure.

Advantages and Limitations for Lab Experiments

N-(1-azepanyl)-2-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, N-(1-azepanyl)-2-fluorobenzamide also has limitations, including its high cost and limited availability, which may limit its widespread use in scientific research.

Future Directions

There are several potential future directions for the use of N-(1-azepanyl)-2-fluorobenzamide in scientific research. One potential direction is the development of N-(1-azepanyl)-2-fluorobenzamide-based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and glaucoma. Another potential direction is the use of N-(1-azepanyl)-2-fluorobenzamide as a building block in the synthesis of various organic compounds, including polymers and dendrimers. Additionally, further studies are needed to elucidate the mechanism of action of N-(1-azepanyl)-2-fluorobenzamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-(1-azepanyl)-2-fluorobenzamide can be achieved using various methods, including the reaction of 2-fluorobenzoic acid with 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Another method involves the reaction of 2-fluorobenzoyl chloride with 1-azepanamine in the presence of a base such as triethylamine (TEA) or pyridine. The synthesis of N-(1-azepanyl)-2-fluorobenzamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(1-azepanyl)-2-fluorobenzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. N-(1-azepanyl)-2-fluorobenzamide has been found to exhibit potent inhibitory activity against various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various diseases such as cancer, neurodegenerative disorders, and glaucoma. N-(1-azepanyl)-2-fluorobenzamide has also been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.

properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

N-(azepan-1-yl)-2-fluorobenzamide

InChI

InChI=1S/C13H17FN2O/c14-12-8-4-3-7-11(12)13(17)15-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17)

InChI Key

HCEUPXHUECCPBR-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

C1CCCN(CC1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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